molecular formula C12H16N2O5 B590227 (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester CAS No. 481713-41-1

(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester

Cat. No.: B590227
CAS No.: 481713-41-1
M. Wt: 268.269
InChI Key: UVIGKFGYSBPCJH-VOTSOKGWSA-N
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Description

(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester is a specialized chemical compound with the CAS number 481713-41-1 and a molecular formula of C12H16N2O5 . It is characterized as a brown solid with a molecular weight of 268.27 g/mol and requires storage in a 2-8°C refrigerator to maintain stability . The compound features a tert-butyl ester group, a functionality well-known in organic synthesis for its role as a protecting group for carboxylic acids . This group is stable under a range of basic and nucleophilic conditions but can be selectively removed under acidic conditions or via thermal treatment, offering significant strategic utility in complex multi-step synthesis . The presence of the reactive methylenehydrazine moiety adjacent to the trihydroxyphenyl ring makes this molecule a valuable synthon and building block for constructing more complex molecular architectures, particularly in medicinal chemistry and drug discovery research. As a product supplied for Research Use Only (RUO), this compound is intended for laboratory research purposes exclusively. It is strictly not for diagnostic, therapeutic, or any form of human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information prior to use.

Properties

CAS No.

481713-41-1

Molecular Formula

C12H16N2O5

Molecular Weight

268.269

IUPAC Name

tert-butyl N-[[(E)-(2,3-dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]carbamate

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(18)14-13-6-7-4-5-8(15)10(17)9(7)16/h4-6,13,16-17H,1-3H3,(H,14,18)/b7-6+

InChI Key

UVIGKFGYSBPCJH-VOTSOKGWSA-N

SMILES

CC(C)(C)OC(=O)NNC=C1C=CC(=O)C(=C1O)O

Synonyms

(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid 1,1-Dimethylethyl Ester; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester generally involves the following steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 2,3,4-trihydroxybenzaldehyde with hydrazine to form the hydrazone intermediate. This reaction is typically carried out in an ethanol solvent under reflux conditions.

  • Esterification: : The hydrazone intermediate is then subjected to esterification with tert-butyl chloroformate in the presence of a base such as triethylamine. This step is usually performed at room temperature to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl groups present in the compound can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The hydrazine moiety can be reduced to form corresponding amines.

  • Substitution: : The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).

    Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism by which (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester exerts its effects is primarily through its interaction with biological molecules. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of various molecular targets and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazinecarboxylic Acid Derivatives

(a) tert-Butyl 2-(Amino(phenyl)methylene)hydrazinecarboxylate
  • Structural Differences: Replaces the trihydroxyphenyl group with a phenyl ring and an α-aminobenzylidene group.
  • Impact on Properties: Reduced hydrogen-bonding capacity due to lack of hydroxyl groups. Enhanced lipophilicity and altered reactivity in nucleophilic substitutions due to the amino group .
(b) Hydrazinecarboxylic Acid, (2-Thienylmethylene)-, Methyl Ester
  • Structural Differences : Features a thienylmethylene group and a methyl ester instead of a trihydroxyphenyl moiety and tert-butyl ester.
  • Impact on Properties :
    • Lower hydrolytic stability (methyl ester vs. tert-butyl ester).
    • Distinct electronic effects from the sulfur-containing thiophene ring, influencing redox behavior .

Trihydroxyphenyl-Containing Compounds

(a) Multivalent Agents with 1-Substituted 2,3,4-Trihydroxyphenyl Moieties
  • Structural Differences : Multivalent architectures with multiple trihydroxyphenyl groups linked via amide bridges.
  • Impact on Properties: Anti-HIV Activity: Tetrapodal derivatives (e.g., compound 13b) exhibit EC50 values in the micromolar range, correlating with the number of phenolic groups.
(b) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Structural Differences : Contains a catechol (3,4-dihydroxyphenyl) group and an acrylic acid chain.
  • Impact on Properties :
    • Higher water solubility due to the carboxylic acid group.
    • Broader antioxidant applications but lower metabolic stability compared to the tert-butyl ester derivative .

tert-Butyl Ester Derivatives

(a) (2-Iodophenyl)acetic Acid tert-Butyl Ester
  • Structural Differences : Substitutes the trihydroxyphenylhydrazine group with an iodophenyl-acetic acid moiety.
  • Reduced hydrogen-bonding interactions compared to the trihydroxyphenyl derivative .
(b) tert-Butyl 4-Hydroxypentanoate
  • Structural Differences : Features a hydroxylated aliphatic chain instead of an aromatic hydrazine group.
  • Impact on Properties: Rapid hydrolysis to 4-hydroxypentanoic acid, a metabolic intermediate. Limited redox activity compared to the trihydroxyphenyl derivative .

Key Differentiators of (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester

Property Unique Advantage vs. Similar Compounds Reference
Hydrolytic Stability tert-Butyl ester resists hydrolysis better than methyl/ethyl esters .
Antioxidant Capacity 2,3,4-Trihydroxyphenyl moiety enables superior radical scavenging vs. dihydroxyphenyl derivatives .
Synthetic Versatility Methylenehydrazine group supports condensation reactions, unlike aliphatic tert-butyl esters .

Biological Activity

(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester is a compound of increasing interest in pharmacological research due to its potential biological activities. This article will explore its biological properties, including antioxidant activity, anti-inflammatory effects, and potential applications in treating various diseases.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula: C13H17N3O5
  • Molecular Weight: 293.29 g/mol

The presence of multiple hydroxyl groups contributes to its reactivity and potential biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

  • Study Findings: A study demonstrated that the compound effectively scavenged free radicals in vitro, showing a dose-dependent response. The results suggested that it could be a promising candidate for further development as an antioxidant agent in pharmaceuticals .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. The compound has been evaluated for its anti-inflammatory effects.

  • Research Results: In a controlled study on animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may help mitigate inflammatory responses and could be beneficial in conditions like arthritis or inflammatory bowel disease .

Neuroprotective Properties

Neuroprotection is another area where this compound shows promise. Its ability to protect neuronal cells from oxidative stress may have implications for neurodegenerative diseases.

  • Case Study: In a study involving neuronal cell cultures exposed to oxidative stress, this compound significantly reduced cell death and preserved cell viability compared to untreated controls. This points to its potential as a neuroprotective agent .

Data Table: Summary of Biological Activities

Biological ActivityMethodologyKey Findings
AntioxidantIn vitro free radical scavengingDose-dependent scavenging activity
Anti-inflammatoryAnimal model cytokine measurementReduced TNF-alpha and IL-6 levels
NeuroprotectiveNeuronal cell culture experimentsDecreased cell death under oxidative stress

The biological activities of this compound are attributed to its ability to modulate oxidative stress pathways and inflammatory responses. The hydroxyl groups present in the structure are believed to play a critical role in its interaction with free radicals and inflammatory mediators.

Proposed Mechanisms:

  • Scavenging Free Radicals: The hydroxyl groups can donate electrons to free radicals, neutralizing them.
  • Inhibition of Inflammatory Pathways: The compound may inhibit the activation of NF-kB, a key transcription factor involved in inflammation.
  • Protection Against Oxidative Damage: By enhancing endogenous antioxidant defenses, it may protect cells from damage.

Q & A

Q. What experimental safety protocols are critical when handling (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester?

  • Methodological Answer :
    • PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators for particulate protection. For higher exposure risks (e.g., aerosolization), employ OV/AG/P99 respirators compliant with NIOSH or CEN standards .
    • Environmental Controls : Avoid drainage contamination; use secondary containment for spills.
    • Toxicity Mitigation : Although no IARC/ACGIH carcinogenicity classification exists, assume acute toxicity and mutagenicity based on structural analogs. Implement fume hoods and rigorous waste segregation .

Q. How can researchers optimize the synthesis of tert-butyl ester derivatives like this compound?

  • Methodological Answer :
    • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., reaction temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions while minimizing trial runs .
    • Case Example : A 2^3 factorial design could evaluate temperature (25–60°C), hydrazine molar ratio (1:1–1:3), and reaction time (6–24 hours). Analyze yield/purity via HPLC .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm tert-butyl group integration (~1.2 ppm for CH3) and hydrazinecarboxylic proton signals (δ 8–10 ppm).
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).
    • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and phenolic O–H (~3200 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational methods improve reaction design for tert-butyl ester derivatives?

  • Methodological Answer :
    • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates in esterification/hydrazine coupling. Compare activation energies for mechanistic insights .
    • ICReDD Framework : Integrate computational reaction path searches with experimental feedback loops. For example, optimize tert-butyl protection steps using predicted regioselectivity from Fukui indices .

Q. How to resolve contradictions in spectroscopic data for structurally similar tert-butyl esters?

  • Methodological Answer :
    • Cross-Validation : Combine X-ray crystallography (for solid-state conformation) with dynamic NMR (for solution-phase tautomerism analysis).
    • Case Study : If NMR signals conflict with MS data (e.g., unexpected adducts), perform isotopic labeling (e.g., ¹⁵N-hydrazine) to trace reaction pathways .

Q. What strategies are effective for evaluating this compound’s biological activity in neurological models?

  • Methodological Answer :
    • In Vitro Assays : Screen for acetylcholinesterase (AChE) inhibition (relevant to Alzheimer’s) using Ellman’s method. Compare IC50 values against donepezil.
    • Structure-Activity Relationship (SAR) : Modify the trihydroxyphenyl moiety to assess hydroxyl positioning’s impact on blood-brain barrier permeability (e.g., logP calculations) .

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